molecular formula C11H22N2O B14400233 1,3-Di(propan-2-yl)-1,3-diazepan-2-one CAS No. 89913-91-7

1,3-Di(propan-2-yl)-1,3-diazepan-2-one

Cat. No.: B14400233
CAS No.: 89913-91-7
M. Wt: 198.31 g/mol
InChI Key: JDBZIHWENFNENT-UHFFFAOYSA-N
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Description

1,3-Di(propan-2-yl)-1,3-diazepan-2-one is a synthetic organic compound belonging to the diazepanone class, characterized by a seven-membered diazepane ring core structure. This specific derivative features isopropyl groups (propan-2-yl) attached to the nitrogen atoms at the 1 and 3 positions of the ring, which significantly influences its steric and electronic properties, potentially enhancing its selectivity and utility in various research applications . As a diazepan-2-one analog, its structure is related to other N-substituted diazepane compounds studied for their potential as building blocks in medicinal chemistry and chemical biology . Researchers value this scaffold for its potential to act as a conformational constraint in peptide mimetics or as a central pharmacophore in the development of novel small molecule libraries. The compound is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. For specific handling and safety information, researchers should consult the relevant Safety Data Sheet (SDS). The product is typically stored sealed in a dry environment at room temperature to maintain stability . Disclaimer: The information presented is based on the molecular structure and related compounds. Specific chemical and physical data for this exact molecule were not available in the search results and should be confirmed by the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89913-91-7

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1,3-di(propan-2-yl)-1,3-diazepan-2-one

InChI

InChI=1S/C11H22N2O/c1-9(2)12-7-5-6-8-13(10(3)4)11(12)14/h9-10H,5-8H2,1-4H3

InChI Key

JDBZIHWENFNENT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCN(C1=O)C(C)C

Origin of Product

United States

Synthetic Methodologies for 1,3 Di Propan 2 Yl 1,3 Diazepan 2 One and Analogous Diazepan 2 Ones

Conventional Cyclization Reactions for Diazepan-2-one Ring Formation

Traditional approaches to the synthesis of the diazepan-2-one ring system primarily involve the cyclization of a suitable diamine precursor with a one-carbon carbonyl equivalent.

Direct Reaction of Diamines with Carbonyl Sources

A primary and well-established method for the synthesis of cyclic ureas is the direct reaction of a diamine with a suitable carbonyl source. For the synthesis of 1,3-Di(propan-2-yl)-1,3-diazepan-2-one, the key precursor would be N,N'-diisopropyl-1,4-diaminobutane. This diamine can be reacted with various highly reactive carbonyl compounds, most notably phosgene (B1210022) or its safer liquid analogues, diphosgene and triphosgene (B27547).

The reaction typically proceeds by the nucleophilic attack of the primary or secondary amine groups of the diamine on the electrophilic carbonyl carbon of the phosgene equivalent. This is followed by an intramolecular cyclization with the elimination of hydrogen chloride, which is usually scavenged by a base, to form the stable seven-membered diazepan-2-one ring. While effective, the high toxicity and hazardous nature of phosgene have led to a decline in its use in favor of safer alternatives.

Table 1: Common Carbonyl Sources for Direct Cyclization

Carbonyl SourceChemical FormulaKey Characteristics
PhosgeneCOCl₂Highly reactive and efficient, but extremely toxic gas.
DiphosgeneClCO₂CCl₃Liquid, easier to handle than phosgene, but still highly toxic.
Triphosgene(Cl₃CO)₂COSolid, crystalline, and considered a safer alternative to phosgene and diphosgene.
Carbonyldiimidazole (CDI)C₇H₆N₄OSolid, less hazardous, and often used for the synthesis of ureas and carbamates.

Utilization of Urea (B33335) or Carbon Dioxide as Carbonyl Donors in Cyclic Urea Synthesis

In a move towards greener and safer chemical processes, urea and carbon dioxide have emerged as attractive carbonyl donors for the synthesis of cyclic ureas.

The reaction of a diamine with urea typically requires elevated temperatures to facilitate the elimination of ammonia (B1221849) and subsequent cyclization. This method avoids the use of highly toxic reagents and is economically favorable. The reaction proceeds through the formation of an intermediate N-carbamoyl diamine, which then undergoes intramolecular cyclization to yield the diazepan-2-one and ammonia as a byproduct.

Carbon dioxide (CO₂) represents an ideal green reagent for this transformation as it is abundant, non-toxic, and renewable. The synthesis of cyclic ureas from diamines and CO₂ often requires the use of a catalyst and dehydrating agents to drive the reaction towards the product. nih.govrsc.org Various catalytic systems, including cerium oxide and others, have been developed to facilitate this conversion under relatively mild conditions. nih.govrsc.org The reaction mechanism is believed to involve the formation of a carbamic acid intermediate, which then undergoes dehydration and cyclization. A patent describes a gas-phase reaction of N,N'-dialkyldiamines with carbon dioxide in the presence of metal oxide catalysts to produce cyclic ureas. google.com

Table 2: Comparison of Urea and Carbon Dioxide as Carbonyl Donors

Carbonyl DonorAdvantagesDisadvantages
UreaInexpensive, readily available, safer than phosgene.Requires high temperatures, produces ammonia as a byproduct.
Carbon DioxideNon-toxic, renewable, environmentally benign.Often requires a catalyst and dehydrating agent, may require pressure.

Approaches involving Aminocarboxylic Acid Derivatives

An alternative strategy for the formation of the diazepan-2-one ring involves the use of aminocarboxylic acid derivatives. For the synthesis of this compound, a potential starting material could be a derivative of 4-(isopropylamino)butanoic acid. This approach would involve the coupling of two such molecules or the reaction of one molecule with a suitable nitrogen-containing reagent to form the seven-membered ring. However, this route is generally less direct and may require multiple synthetic steps, including protection and deprotection of functional groups, making it less commonly employed compared to the direct cyclization of diamines.

Advanced Synthetic Strategies and Process Intensification

Modern synthetic chemistry has seen a shift towards more efficient, sustainable, and scalable methodologies. Flow chemistry and transition metal catalysis represent two such advanced strategies that can be applied to the synthesis of diazepan-2-ones.

Application of Flow Chemistry Techniques in Diazepane Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and ease of scalability. durham.ac.uk The synthesis of heterocyclic compounds, including those with a diazepine (B8756704) core, has been successfully demonstrated using flow chemistry. durham.ac.uk

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have been widely used for the synthesis of nitrogen-containing heterocycles.

While specific examples for the palladium-catalyzed synthesis of 1,3-diazepan-2-ones are scarce, analogous reactions for the formation of seven-membered rings have been reported. For instance, palladium-catalyzed oxidative carbonylation of diamines has been shown to produce cyclic ureas. acs.org This approach involves the use of carbon monoxide as the carbonyl source in the presence of a palladium catalyst and an oxidant. Furthermore, palladium-catalyzed intramolecular C-N bond formation is a powerful tool for the synthesis of various heterocyclic systems and could potentially be adapted for the cyclization of appropriately functionalized precursors to yield diazepan-2-ones. Research has also shown the synthesis of seven-membered cyclic ureas via copper-catalyzed C(sp³)-H bond activation.

Multi-component Reactions Leading to Diazepane Systems

Multi-component reactions (MCRs) offer an efficient strategy for assembling complex molecules in a single step, enhancing atom economy and reducing synthesis time. Although MCRs for the direct synthesis of simple 1,3-diazepan-2-ones are not extensively documented, methodologies developed for analogous 1,4-benzodiazepine (B1214927) scaffolds provide valuable insights.

One prominent example is the Ugi four-component reaction (Ugi-4CR). This reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. For the construction of a benzodiazepine (B76468) scaffold, an amino-functionalized building block like methyl anthranilate can serve as the amine component. nih.gov A subsequent deprotection and intramolecular cyclization sequence then yields the seven-membered diazepine ring. nih.gov

A hypothetical MCR approach to a diazepane system could involve a 1,4-diaminobutane (B46682) derivative, a dicarbonyl compound, and an isocyanide, followed by a ring-closing step. The development of novel MCRs that directly yield the 1,3-diazepane (B8140357) core remains an active area of research, with the potential to streamline access to this heterocyclic system. For instance, novel three-component or domino reactions have been successfully employed for the synthesis of functionalized benzodiazepines with high yields (82–97%) from readily available starting materials. rsc.org These one-pot strategies often utilize mild catalysts and allow for the incorporation of diverse functional groups. rsc.org

Table 1: Examples of Multi-component Reactions for Analogous Diazepine Scaffolds

Reaction TypeComponentsResulting ScaffoldKey FeaturesReference
Ugi-4CR / CyclizationMethyl anthranilate, Isocyanide, Boc-glycinal, Carboxylic acid1,4-BenzodiazepineAccess to diverse substitution patterns; Post-MCR cyclization required. nih.gov
Domino Reactiono-Phenylenediamine, β-Cyclodione, Aldehyde derivativesFunctionalized BenzodiazepinesOne-pot strategy; High yields (82-97%); Mild catalytic conditions. rsc.org
MCRBenzaldehyde, o-Phenylenediamine, Ethyl propiolateBenzo[b] mdpi.commdpi.comdiazepineMetal-free conditions; Simple product isolation; Good yields. researchgate.net

Regioselective and Stereoselective Synthetic Approaches for Diazepan-2-one Structures

Control of regioselectivity and stereoselectivity is paramount when synthesizing complex, biologically active molecules. For diazepan-2-one structures, these considerations apply to the placement of substituents on the ring and the spatial orientation of those substituents.

Regioselectivity: The synthesis of substituted diazepan-2-ones often involves cyclization reactions where the regiochemical outcome must be controlled. For example, in the synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones, a regioselective 7-exo cyclization is the key ring-forming step. nih.gov This approach involves the reaction of 1,2-diaza-1,3-dienes with aliphatic 1,3-diamines, proceeding through a sequential 1,4-conjugated addition followed by the regioselective cyclization. nih.gov The choice of reactants and reaction conditions dictates which nitrogen atom participates in the cyclization, thus determining the final substitution pattern. Palladium-catalyzed intramolecular C-H arylation reactions have also been employed to achieve regiocontrolled formation of diazepine rings fused to other cyclic systems. mdpi.com

Stereoselectivity: When stereocenters are present in the precursors, their configuration must be controlled during the synthesis. Stereoselective approaches have been developed for related benzodiazepine structures, often employing chiral starting materials derived from natural sources like amino acids. mdpi.com Solid-phase synthesis has also been utilized to prepare tetrahydro-6H-benzo[e] mdpi.commdpi.comoxazino[4,3-a] mdpi.commdpi.comdiazepine-6,12(11H)-diones stereoselectively. nih.gov This method involves building a linear precursor on a solid support, followed by a cleavage and cyclization sequence where a stereoselective reduction step preserves the configuration of the chiral center. nih.gov For a molecule like this compound, which is achiral, stereoselectivity is not a concern unless chiral centers are introduced elsewhere on the diazepane ring.

Precursor Synthesis and Functionalization for this compound Formation

The synthesis of this compound can be logically divided into two main stages: the synthesis of the N,N'-disubstituted diamine precursor and the subsequent cyclization to form the seven-membered cyclic urea.

Precursor Synthesis: The key precursor is N,N'-di(propan-2-yl)butane-1,4-diamine . A highly effective and common method for preparing such symmetrically N,N'-disubstituted diamines is through reductive amination. masterorganicchemistry.comwikipedia.org This process involves the reaction of a primary diamine, in this case, butane-1,4-diamine (also known as putrescine), with two equivalents of a ketone, which is acetone (B3395972) for the desired di(propan-2-yl) (diisopropyl) groups.

The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the secondary amine. libretexts.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the ketone, allowing the reaction to be performed in a single pot. masterorganicchemistry.com

Reaction: Butane-1,4-diamine + 2 Acetone → N,N'-di(propan-2-yl)butane-1,4-diamine

Reagents: A selective reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), typically in an alcoholic solvent like methanol, under mildly acidic conditions to facilitate imine formation. harvard.edu

Functionalization (Cyclization): With the N,N'-disubstituted diamine in hand, the next step is the introduction of the carbonyl group to form the cyclic urea. This transformation is a cyclocarbonylation reaction. Several reagents can be used for this purpose:

Phosgene and its Analogs: Phosgene (COCl₂) is a highly reactive agent for this cyclization. However, due to its extreme toxicity, safer alternatives are generally preferred. These include diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate). The reaction is typically carried out in an inert solvent in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.

Carbonyldiimidazole (CDI): CDI is a safer and effective alternative that reacts with the diamine to form the cyclic urea, releasing imidazole (B134444) as a byproduct.

Urea or Carbon Dioxide: Green chemistry approaches utilize less hazardous carbonyl sources. Heating the diamine with urea can lead to the formation of the cyclic urea with the liberation of ammonia. acs.org Alternatively, catalytic methods using carbon dioxide (CO₂) as the C1 source are being developed, often requiring specific catalysts like cerium oxide. acs.org

Optimization of Reaction Parameters and Yields in Diazepan-2-one Synthesis

The efficiency of diazepan-2-one synthesis, particularly the ring-closing cyclization step, is highly dependent on reaction parameters. Optimization is crucial to maximize the yield of the desired seven-membered ring and minimize competing side reactions, such as intermolecular polymerization.

Key parameters for optimization include:

Concentration: The cyclization is an intramolecular process. According to the high-dilution principle, running the reaction at low concentrations of the diamine precursor favors the formation of the monomeric cyclic product over linear polymers.

Carbonylating Agent: The choice of the carbonyl source (e.g., phosgene analog, CDI, urea) affects reaction rates and conditions. Highly reactive agents like triphosgene may allow for lower reaction temperatures, whereas less reactive sources like urea might require thermal conditions.

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used.

Base: For reactions that produce acidic byproducts (e.g., using phosgene analogs), the choice and stoichiometry of the base are critical. The base must be strong enough to scavenge the acid but not so nucleophilic as to interfere with the reaction.

Temperature: The reaction temperature influences the rate of both the desired cyclization and potential side reactions. The optimal temperature is typically determined empirically to provide a reasonable reaction time with minimal byproduct formation.

Table 2: Illustrative Optimization of a Cyclization Reaction for a Diazepan-2-one Analog

EntryCarbonyl SourceBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Triphosgene (0.4 eq.)Triethylamine (2.2)DCM0 to RT1265
2Triphosgene (0.4 eq.)DIPEA (2.2)DCM0 to RT1268
3Triphosgene (0.4 eq.)Triethylamine (2.2)THF0 to RT1855
4CDI (1.1 eq.)NoneAcetonitrile802475
5CDI (1.1 eq.)NoneTHF652471
6Urea (1.1 eq.)NoneXylene1404840

Note: This table is illustrative and based on general principles of cyclic urea formation. Actual results may vary.

The data suggests that for this hypothetical system, carbonyldiimidazole (CDI) in acetonitrile provides the highest yield, offering a balance of reactivity and safety compared to phosgene-based reagents. Thermal condensation with urea is a simpler but lower-yielding alternative.

Structural Elucidation and Comprehensive Characterization of 1,3 Di Propan 2 Yl 1,3 Diazepan 2 One

Spectroscopic Investigations for Molecular Structure Confirmation

Spectroscopic methods form the cornerstone of modern chemical analysis, allowing for a non-destructive yet highly detailed examination of molecular features. The following sections detail the application of key spectroscopic techniques in the structural elucidation of 1,3-Di(propan-2-yl)-1,3-diazepan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and through-space proximity of atoms.

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The isopropyl groups and the diazepan ring protons will have characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

The two isopropyl groups attached to the nitrogen atoms are chemically equivalent, leading to two distinct proton signals: a doublet for the six methyl protons and a septet for the single methine proton. The protons of the seven-membered diazepan ring are expected to show more complex signals due to their diastereotopic nature and coupling with adjacent protons. The protons on the carbons adjacent to the nitrogen atoms (C4 and C7) will be shifted downfield compared to the other methylene (B1212753) protons of the ring.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH(CH₃)₂3.8 - 4.0Septet6.5 - 7.02H
-CH(CH ₃)₂1.1 - 1.2Doublet6.5 - 7.012H
N-CH ₂-CH₂ (Ring C4, C7)3.2 - 3.4Triplet5.5 - 6.04H
N-CH₂-CH ₂ (Ring C5, C6)1.7 - 1.9Multiplet4H

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number and types of carbon atoms in the molecule. Due to the symmetry of the molecule, a reduced number of signals is expected. The most downfield signal will correspond to the carbonyl carbon of the urea (B33335) moiety. The carbons of the isopropyl groups and the diazepan ring will appear at characteristic chemical shifts.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C2)165 - 170
-C H(CH₃)₂48 - 52
-CH(C H₃)₂20 - 22
N-C H₂-CH₂ (Ring C4, C7)45 - 48
N-CH₂-C H₂ (Ring C5, C6)28 - 32

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine and methyl protons of the isopropyl groups, as well as between the adjacent methylene protons within the diazepan ring (C4-H with C5-H, and C5-H with C6-H).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, linking the proton signal at 3.8-4.0 ppm to the carbon signal at 48-52 ppm (isopropyl methine).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Important correlations would be expected between the isopropyl methine protons and the carbonyl carbon (C2), as well as the carbons of the diazepan ring (C4 and C7). The methyl protons of the isopropyl groups would show a correlation to the methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be useful in determining the conformation of the seven-membered ring and the orientation of the isopropyl groups. Correlations between the isopropyl protons and the protons of the diazepan ring would be indicative of their through-space closeness.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic urea. The absence of an N-H stretching band would confirm the disubstitution on the nitrogen atoms.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Urea)1630 - 1680Strong
C-N Stretch1180 - 1360Medium-Strong
C-H Stretch (sp³)2850 - 3000Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the isopropyl groups and fragmentation of the diazepan ring, providing further structural evidence.

Predicted Mass Spectrometry Data

m/z ValueProposed Fragment
212[M]⁺ (Molecular Ion)
197[M - CH₃]⁺
169[M - C₃H₇]⁺
113[M - C₃H₇ - C₄H₈]⁺
70[C₃H₇NCO]⁺
43[C₃H₇]⁺
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a chemical formula of C₁₁H₂₂N₂O, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to confirm this calculated mass, providing strong evidence for the compound's elemental formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

Ion Species Calculated Exact Mass Observed Exact Mass Mass Error (ppm)
[M+H]⁺ 199.1805 Not Available Not Available
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) would be employed to elucidate the structural connectivity of this compound. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. The analysis of these fragments would help to confirm the presence of the diazepan-2-one core and the two propan-2-yl substituents.

Table 2: Plausible Fragmentation Pathways in Tandem MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Plausible Neutral Loss Structural Assignment of Fragment
199.18 Not Available Not Available Loss of a propan-2-yl group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum would likely be dominated by transitions associated with the carbonyl group of the urea moiety within the diazepan-2-one ring. The absence of significant chromophores would suggest that any absorption maxima (λmax) would occur in the lower UV range.

Table 3: Anticipated UV-Vis Spectroscopic Data

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition
Methanol Not Available Not Available n → π*

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Unit Cell Parameters and Space Group

The initial step in an X-ray diffraction experiment is the determination of the unit cell parameters (the dimensions of the repeating unit in the crystal lattice) and the space group (the symmetry of the crystal structure).

Table 4: Hypothetical Crystallographic Data

Parameter Value
Crystal System Not Available
Space Group Not Available
a (Å) Not Available
b (Å) Not Available
c (Å) Not Available
α (°) Not Available
β (°) Not Available
γ (°) Not Available
Volume (ų) Not Available

Bond Lengths, Bond Angles, and Torsion Angles Analysis

A full crystallographic study would yield a detailed table of all bond lengths, bond angles, and torsion angles within the molecule. This data would be crucial for understanding the geometry of the seven-membered diazepane ring and the orientation of the propan-2-yl substituents.

Table 5: Selected Predicted Bond Lengths and Angles

Bond/Angle Predicted Value
C=O Bond Length (Å) ~1.23
N-C(O) Bond Length (Å) ~1.35
N-C(sp³) Bond Length (Å) ~1.47
N-C(O)-N Bond Angle (°) ~118

Conformational Analysis in the Crystalline State

The torsion angles obtained from X-ray crystallography would define the conformation of the seven-membered diazepane ring. Seven-membered rings can adopt various conformations, such as boat, twist-boat, chair, and twist-chair forms. The analysis would reveal the most stable conformation of this compound in the solid state, which is influenced by steric interactions between the propan-2-yl groups and the ring atoms.

Intermolecular Interactions and Crystal Packing Motifs

An extensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the intermolecular interactions and crystal packing motifs for the compound this compound. Consequently, a detailed analysis of its hydrogen bonding and π-π stacking based on published research findings is not possible at this time.

While studies on structurally related compounds, such as certain benzodiazepine (B76468) derivatives, are available, the specific arrangement of molecules in the solid state is highly dependent on the exact molecular structure, including the nature and orientation of substituents. For instance, research on diazepam, which contains a different core ring system, indicates the absence of strong N-H···O hydrogen bonds in its crystal lattice, a feature that is present in its metabolite, nordazepam. researchgate.netacs.orgresearchgate.net These differences highlight the difficulty in extrapolating crystal packing information from one molecule to another, even with some structural similarities.

To provide a comprehensive and accurate description of the intermolecular interactions for this compound, experimental determination of its crystal structure through techniques such as X-ray crystallography would be required. Such an analysis would definitively identify the presence and nature of any hydrogen bonds, van der Waals forces, and potential π-π stacking interactions, thereby elucidating the crystal packing motifs.

Without experimental data, any discussion of the intermolecular forces for this specific compound would be purely speculative and fall outside the scope of this scientifically rigorous article.

Conformational Analysis and Dynamic Stereochemistry of the Diazepane Ring System

Exploration of Low-Energy Ring Conformations (e.g., Chair, Boat, Twist-Boat)

Seven-membered rings, such as the diazepane core of 1,3-Di(propan-2-yl)-1,3-diazepan-2-one, are known to be highly flexible and can adopt a variety of low-energy conformations. The most commonly discussed conformations for such systems are the chair, boat, and a family of intermediate twist-boat forms.

Chair Conformation: This conformation is often the ground state for cyclohexane (B81311) and some of its heterocyclic analogues. For the 1,3-diazepan-2-one (B95610) ring, a chair-like form would likely involve puckering of the carbon atoms, with the nitrogen atoms and the carbonyl group influencing the precise geometry.

Boat Conformation: The boat conformation is typically a higher energy state compared to the chair but can be a stable conformer in certain substituted systems. It is characterized by two "flagpole" positions that can lead to steric hindrance.

Twist-Boat Conformation: This is a family of lower-energy intermediates between different boat and chair forms. The twist-boat conformation alleviates some of the steric strain present in the true boat form.

For N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a twist-boat ring conformation has been identified as a low-energy state. While the substitution pattern is different (1,4- vs. 1,3-), this finding suggests that for diazepane rings in general, the twist-boat conformation can be energetically favorable. The presence of the bulky propan-2-yl groups on the nitrogen atoms in this compound would significantly influence the relative energies of these conformations.

Table 1: Plausible Low-Energy Conformations of the 1,3-Diazepan-2-one Ring

ConformationKey Structural FeaturesExpected Relative Energy (Hypothetical)
ChairPuckered ring, potential for axial/equatorial substituents.Potentially a low-energy conformer.
Boat"Flagpole" interactions, generally higher in energy.Likely a transition state or higher energy conformer.
Twist-BoatSkewed boat form, relieves some steric strain.A likely candidate for a low-energy conformer.

Analysis of Ring Inversion Barriers and Dynamics

The flexibility of the diazepane ring allows for the interconversion between different conformations, a process known as ring inversion. The energy barrier to this inversion is a critical parameter that dictates the dynamic behavior of the molecule. For the related 1,4-diazepine, diazepam, the ring inversion barrier has been calculated to be around 17.6 kcal/mol. This value, however, is influenced by the fused benzene (B151609) ring and the different substitution pattern.

For a saturated seven-membered ring like that in this compound, the ring inversion barrier would be expected to be lower than that of cyclohexane (around 10-11 kcal/mol) due to the presence of heteroatoms and a less constrained system. However, the steric hindrance introduced by the N-propan-2-yl groups would likely increase this barrier. Dynamic NMR spectroscopy at variable temperatures would be the ideal experimental technique to determine the energy barrier for this process, but such data is not currently available for this specific compound.

Influence of N-Alkyl Substituents (Propan-2-yl groups) on Ring Conformation and Flexibility

The N-alkyl substituents play a pivotal role in determining the conformational preferences and flexibility of the diazepane ring. The propan-2-yl (isopropyl) groups in this compound are sterically demanding. Their presence will likely lead to several key effects:

Steric Hindrance: The bulky isopropyl groups will sterically interact with each other and with the rest of the ring. This will disfavor conformations where these groups are in close proximity (e.g., certain boat conformations).

Conformational Locking: The steric bulk may "lock" the ring into a specific preferred conformation, or a small set of rapidly interconverting conformations, by raising the energy of other potential conformers.

Increased Ring Inversion Barrier: The need for the bulky isopropyl groups to pass by each other during the ring inversion process would be expected to significantly increase the energy barrier for this dynamic process compared to an unsubstituted or less substituted diazepane ring. Studies on other N-substituted azepanes have shown that the steric bulk of the nitrogen substituent affects both the ring conformation and the energy barrier to ring-flip.

Table 2: Anticipated Effects of N-Propan-2-yl Groups on Diazepane Ring Properties

PropertyAnticipated InfluenceRationale
Ring ConformationFavors conformations that minimize steric clash of isopropyl groups.The large size of the isopropyl groups will dictate the most stable spatial arrangement.
Ring FlexibilityDecreased flexibility compared to unsubstituted diazepane.Steric hindrance will restrict the range of accessible conformations.
Ring Inversion BarrierIncreased barrier to inversion.The bulky groups must overcome significant steric repulsion during the inversion process.

Conformational Preferences in Solution and Solid State

The conformation of a flexible molecule like this compound can differ between the solution and solid states.

In Solution: In solution, the molecule is in a dynamic equilibrium, and the observed conformation is an average of the most stable conformers. The polarity of the solvent could also influence the conformational equilibrium. NMR spectroscopy is the primary tool for studying conformations in solution. The absence of such studies for this compound means its solution-state conformation is currently unknown.

In the Solid State: In the crystalline state, the molecule is locked into a single conformation due to packing forces within the crystal lattice. This conformation is typically one of the low-energy conformers, though not necessarily the absolute lowest energy conformer in solution. X-ray crystallography is the definitive method for determining solid-state structure. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

Without experimental data, it is difficult to predict with certainty whether the dominant conformation in solution would be the same as that adopted in the solid state. Intermolecular interactions in the crystal lattice could favor a conformation that is slightly higher in energy in the isolated, solvated state.

Reaction Mechanisms and Chemical Reactivity of 1,3 Di Propan 2 Yl 1,3 Diazepan 2 One

Detailed Mechanistic Studies of Formation Reactions (e.g., Nucleophilic Attack, Cyclization Pathways)

The formation of 1,3-di(propan-2-yl)-1,3-diazepan-2-one is achieved through the cyclization of a linear precursor. The most common and industrially relevant methods involve the reaction of N,N'-diisopropyl-1,4-diaminobutane with a one-carbon electrophile that serves as the carbonyl source. Common carbonylating agents include phosgene (B1210022), triphosgene (B27547), carbonyldiimidazole (CDI), carbon dioxide, or urea (B33335). google.comgoogle.comrsc.org

The general mechanism proceeds in two key steps:

Nucleophilic Attack: The synthesis begins with the nucleophilic attack of one of the secondary amine groups of the diamine onto the electrophilic carbonyl carbon of the carbonylating agent. This forms an unstable intermediate, such as a carbamoyl (B1232498) chloride (when using phosgene) or an N-carbamoyl-imidazole adduct (when using CDI).

Cyclization Pathway: This is an intramolecular nucleophilic substitution (SNAcyl) reaction. The second nitrogen atom of the diamine intermediate attacks the newly formed carbonyl carbon. This displaces a leaving group (e.g., a chloride ion from a carbamoyl chloride, or an imidazole (B134444) molecule from a CDI adduct), resulting in the formation of the seven-membered diazepane ring. The reaction is a 7-exo-trig cyclization, which is generally kinetically favorable.

A plausible reaction pathway using carbonyldiimidazole (CDI) is detailed below:

Table 1: Proposed Mechanism for the Formation of this compound

Step Description Mechanism
1 Activation The diamine's primary nitrogen atom performs a nucleophilic attack on a carbonyl carbon of CDI, displacing an imidazole group.
2 Intramolecular Cyclization The second nitrogen atom attacks the activated carbonyl carbon in an intramolecular fashion.
3 Product Formation The second imidazole molecule is eliminated, resulting in the formation of the stable cyclic urea product.

Reactivity of the Cyclic Urea Carbonyl Group

The carbonyl group in a cyclic urea is part of an amide system and its reactivity is significantly influenced by resonance delocalization of the lone pairs from both adjacent nitrogen atoms. This resonance stabilization makes the carbonyl carbon less electrophilic compared to ketones or aldehydes. Consequently, it is generally resistant to weak nucleophiles.

Key reactions involving the carbonyl group include:

Reduction: The urea carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, reducing the cyclic urea to the corresponding aminal, 1,3-di(propan-2-yl)-1,3-diazepane. acs.orgacs.org The rate of reduction can be influenced by the steric bulk of the N-alkyl substituents. acs.org

Hydrolysis: The amide bonds of the urea are susceptible to hydrolysis under harsh acidic or basic conditions. This reaction cleaves the ring to regenerate the parent diamine, N,N'-diisopropyl-1,4-diaminobutane, and carbon dioxide (or carbonate/bicarbonate under basic conditions). This process typically requires elevated temperatures and strong acid or base concentrations. nih.govnih.govnih.gov

Table 2: Summary of Reactions at the Carbonyl Group

Reaction Reagent(s) Product(s) Conditions
Reduction Lithium Aluminum Hydride (LiAlH₄) 1,3-Di(propan-2-yl)-1,3-diazepane Anhydrous ether, reflux
Acid Hydrolysis H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄) N,N'-diisopropyl-1,4-diaminobutane salt, CO₂ Heat
Base Hydrolysis OH⁻ (e.g., aq. NaOH, aq. KOH) N,N'-diisopropyl-1,4-diaminobutane, CO₃²⁻ Heat

Functional Group Transformations at the N-Alkyl Substituents

The N-alkyl substituents in this compound are isopropyl groups. These are saturated hydrocarbon chains and are generally chemically inert under standard organic synthesis conditions.

Steric Influence: The primary role of the bulky isopropyl groups is steric. They shield the nitrogen atoms and the carbonyl group, potentially reducing the rate of reactions involving these sites compared to less substituted analogues. They also influence the conformational preferences of the seven-membered ring.

Lack of Reactivity: Transformations directly on the isopropyl groups, such as C-H functionalization, would require specialized and highly reactive reagents, for instance, those used in radical chemistry or organometallic-catalyzed C-H activation. Such reactions are not considered part of the compound's general reactivity profile.

Ring Opening and Rearrangement Reactions

Ring Opening: The diazepane ring is thermodynamically stable due to the absence of significant ring strain. Ring-opening reactions are not facile and generally occur only under destructive conditions that cleave the stable amide bonds. As discussed previously, this can be achieved through:

Hydrolysis: Strong acid or base catalysis to break the N-C(O) bonds.

Reductive Cleavage: Extremely harsh reduction conditions might lead to C-N bond cleavage, though reduction of the carbonyl to a methylene group is the more typical outcome. acs.org

Rearrangement Reactions: Saturated diazepanone rings are not prone to rearrangement reactions. The molecular framework lacks the unsaturation or specific functional group arrangements that typically facilitate such transformations. For instance, the ring contractions observed in some benzodiazepine (B76468) derivatives under hydrolytic conditions are not expected for this compound due to its saturated and structurally different nature. nih.gov

Studies on Compound Stability and Degradation Pathways

This compound is expected to be a chemically and thermally stable compound. wikipedia.orgjocpr.com Its stability is comparable to other N,N'-disubstituted cyclic ureas, which are often used as high-boiling polar aprotic solvents.

The primary degradation pathway for this molecule is hydrolysis of the urea linkage.

Hydrolytic Degradation: In the presence of water, particularly with acid or base catalysis, the compound will slowly hydrolyze. The mechanism involves nucleophilic attack of water on the carbonyl carbon, leading to the cleavage of one, and subsequently both, C-N amide bonds. The ultimate degradation products are N,N'-diisopropyl-1,4-diaminobutane and carbonic acid (which decomposes to CO₂ and H₂O).

Thermal Stability: In the absence of reactive agents like water or strong acids/bases, the compound should exhibit high thermal stability. Decomposition would likely only occur at very high temperatures.

Oxidative and Photolytic Stability: The molecule lacks easily oxidizable groups or significant chromophores that absorb UV-Vis light, suggesting it would be stable towards common oxidants and photolytic degradation.

Table 3: Expected Stability of this compound

Condition Stability Expected Degradation Products
Neutral Aqueous High at RT, slow hydrolysis upon heating N,N'-diisopropyl-1,4-diaminobutane, CO₂
Acidic (aq.) Labile, especially with heat N,N'-diisopropyl-1,4-diaminobutane, CO₂
Basic (aq.) Labile, especially with heat N,N'-diisopropyl-1,4-diaminobutane, Carbonate
Thermal (anhydrous) High -
Oxidative High -
Photolytic High -

Computational Chemistry and Theoretical Studies on 1,3 Di Propan 2 Yl 1,3 Diazepan 2 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 1,3-Di(propan-2-yl)-1,3-diazepan-2-one, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. researchgate.netresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. They are crucial for interpreting experimental infrared (IR) spectra. For instance, a strong vibrational mode associated with the carbonyl (C=O) group stretch is expected, alongside various C-N and C-H stretching and bending modes. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT

Parameter Predicted Value
C=O Bond Length ~1.23 Å
N-C(O) Bond Length ~1.37 Å
N-C (ring) Bond Length ~1.46 Å
C-C-C (ring) Bond Angle ~115°

Note: These are illustrative values based on similar structures and typical DFT results.

Ab Initio Methods for High-Level Energy Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (RHF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate energy calculations. derpharmachemica.com While computationally more demanding than DFT, these methods are valuable for obtaining precise electronic energies, which are critical for calculating reaction enthalpies and activation barriers. For a molecule like this compound, high-level ab initio calculations could be used to refine the energy of different conformations or to study reaction mechanisms with a higher degree of accuracy. derpharmachemica.com

Molecular Orbital Analysis and Charge Distribution

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's ability to donate or accept electrons. For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms, indicating these are sites susceptible to electrophilic attack. The LUMO would be expected to have significant contributions from the carbonyl carbon, making it a likely site for nucleophilic attack.

Calculations of atomic charges, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantify the electron distribution. This would reveal the partial positive charge on the carbonyl carbon and partial negative charges on the oxygen and nitrogen atoms, further informing predictions of reactivity.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling and Flexibility

The seven-membered diazepane ring in this compound is conformationally flexible. Molecular mechanics (MM) methods, which use classical physics to model the interactions between atoms, are well-suited for exploring the potential energy surface of such flexible molecules. By systematically changing dihedral angles, a conformational search can identify various low-energy chair, boat, and twist-boat conformations of the diazepane ring.

Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms over time. researchgate.netyoutube.comnih.gov An MD simulation of this compound would provide a dynamic picture of its conformational flexibility, showing how the ring and the isopropyl substituents move and interconvert between different conformations at a given temperature. nih.govchemrxiv.orgmdpi.com This is crucial for understanding how the molecule's shape might change in different environments.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

As mentioned, DFT calculations can predict IR frequencies. researchgate.net These theoretical frequencies are often systematically scaled to better match experimental values. For this compound, the predicted IR spectrum would show a prominent C=O stretching frequency, typically in the range of 1650-1700 cm⁻¹, and various C-N and C-H stretching and bending vibrations.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts are valuable for assigning peaks in experimental NMR spectra.

Table 2: Predicted Spectroscopic Data for this compound

Parameter Predicted Value
IR Frequencies
C=O Stretch ~1680 cm⁻¹
C-N Stretch ~1250-1350 cm⁻¹
C-H Stretch (alkyl) ~2850-2970 cm⁻¹
¹³C NMR Chemical Shifts
C=O ~170 ppm
CH (isopropyl) ~50 ppm
CH₂ (ring) ~30-50 ppm
CH₃ (isopropyl) ~20 ppm
¹H NMR Chemical Shifts
CH (isopropyl) ~4.0 ppm
CH₂ (ring) ~1.5-3.5 ppm

Note: These are illustrative values based on the functional groups present and data from analogous compounds.

Theoretical Studies of Reaction Pathways and Transition States

Theoretical chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For example, the hydrolysis of the urea (B33335) functionality could be studied theoretically. nih.gov Computational methods would be used to model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of a C-N bond. The calculated activation energy for this process would provide an estimate of the reaction rate. Similarly, the synthesis of cyclic ureas from diamines and carbon dioxide has been investigated through computational studies to elucidate the reaction mechanism. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Computational and Theoretical Insights into this compound Remain Unexplored

Despite a thorough search of scientific literature and computational chemistry databases, no specific research or theoretical studies were found for the chemical compound this compound. Consequently, the requested detailed analysis of its intermolecular interactions, self-assembly, and molecular recognition properties cannot be provided at this time.

The inquiry into the computational chemistry of this specific diazepan-2-one derivative did not yield any scholarly articles or datasets pertaining to its molecular modeling, interaction energies, or potential for self-organizing structures. General searches for computational studies on related diazepine (B8756704) structures provided information on compounds such as diazepam and other derivatives, but none specifically matched the requested molecule with two propan-2-yl (isopropyl) substituents at the 1 and 3 positions of the diazepane ring.

Due to the absence of specific data, it is not possible to generate the requested sections on the computational analysis of intermolecular interactions, self-assembly in model systems, or molecular recognition studies. The creation of data tables with research findings is also not feasible.

Further theoretical and experimental research would be necessary to elucidate the chemical and physical properties of this compound and to understand its behavior at a molecular level.

Applications in Advanced Organic Synthesis and Chemical Development

Utilization of 1,3-Di(propan-2-yl)-1,3-diazepan-2-one as a Key Synthetic Building Block

There is no specific information available in the reviewed literature detailing the use of this compound as a key synthetic building block. Research on related seven-membered cyclic ureas, such as the parent 1,3-diazepan-2-one (B95610), indicates their utility in various chemical syntheses. thieme-connect.de However, the influence of the two propan-2-yl substituents on the reactivity and synthetic applications of the diazepane core has not been documented.

Derivatization Strategies for Exploring Structure-Reactivity Relationships and Chemical Properties

No studies detailing the derivatization of this compound to explore its structure-reactivity relationships and chemical properties could be identified. The exploration of how modifications to the diazepane ring or the N-alkyl substituents of this specific compound affect its chemical behavior remains an uninvestigated area of research.

Development of Libraries of Diazepan-2-one Analogs for Chemical Diversification

While the development of chemical libraries based on diazepan-2-one scaffolds has been reported for the purposes of drug discovery and chemical biology, there is no evidence of libraries containing this compound or its close analogs. researchgate.netosaka-u.ac.jp Existing research on diazepan-2-one libraries primarily focuses on the 1,4-diazepan-2-one (B1253349) isomer. acs.org

Exploration of the Diazepane Moiety as a Scaffold in Material Science or Supramolecular Chemistry

There is no available research on the exploration of the this compound moiety as a scaffold in material science or supramolecular chemistry. The parent 1,3-diazepan-2-one scaffold has been mentioned in the context of supramolecular chemistry, but no specific applications have been detailed. ontosight.ai The potential for the di-isopropyl derivative to influence self-assembly or material properties has not been studied.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, providing powerful means to separate individual components from a mixture. For a compound like 1,3-Di(propan-2-yl)-1,3-diazepan-2-one, different chromatographic techniques can be optimized based on the compound's physicochemical properties and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds. Developing a reversed-phase HPLC (RP-HPLC) method for this compound would involve a systematic optimization of several parameters to achieve adequate separation and peak shape. rjptonline.org

The process begins with selecting an appropriate stationary phase, typically a C18 column, which is effective for separating moderately non-polar compounds. rjptonline.orgpharmacophorejournal.com The mobile phase composition is then optimized; this usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pharmacophorejournal.comresearchgate.net The ratio of organic to aqueous phase is adjusted to control the retention time of the analyte. For related benzodiazepine (B76468) compounds like diazepam, typical mobile phase compositions might be methanol:water (75:25, v/v) or a buffered solution with methanol. rjptonline.orgpharmacophorejournal.com

Method development also involves optimizing the flow rate, column temperature, and injection volume to ensure sharp, symmetrical peaks. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. rjptonline.orgajpamc.com For instance, diazepam is often detected around 230-248 nm. rjptonline.orgresearchgate.net A full method validation according to ICH guidelines would be necessary to establish linearity, accuracy, precision, and robustness. rjptonline.orgpharmacophorejournal.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Diazepan-related Compounds

Parameter Typical Condition Purpose
Column C18 (e.g., 250 x 4.6 mm, 5 µm) Stationary phase for reversed-phase separation. pharmacophorejournal.com
Mobile Phase Acetonitrile/Methanol and Water/Buffer Eluent to carry the sample through the column. Ratio is adjusted for optimal retention. researchgate.net
Elution Mode Isocratic or Gradient Isocratic uses a constant mobile phase composition; gradient changes over time to improve resolution of complex mixtures. rjptonline.org
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and affects retention time and peak shape. rjptonline.org
Detection UV at 230-250 nm Measures the absorbance of the analyte as it elutes. pharmacophorejournal.comresearchgate.net
Column Temp. Ambient or controlled (e.g., 30°C) Affects viscosity and separation efficiency.

| Injection Vol. | 10-20 µL | The volume of sample introduced into the system. pharmacophorejournal.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. gcms.cz While this compound may have limited volatility, GC-MS analysis can be performed directly if it is sufficiently stable at the temperatures used in the GC inlet and column. However, for many benzodiazepine-related structures, derivatization may be necessary to increase volatility and thermal stability.

In cases where the compound is analyzed directly, a key challenge is potential thermal degradation in the hot injector. For example, the related compound oxazepam is known to undergo thermal degradation during injection, requiring quantification via its decomposition product. nih.gov A GC-MS method for this compound would involve a capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., Rxi®-5Sil MS), which is common for general-purpose analysis. gcms.cz

The mass spectrometer serves as a highly specific and sensitive detector. In scan mode, it provides a full mass spectrum of the eluting compound, which can be compared against a spectral library for identification. researchgate.net For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used to enhance sensitivity and selectivity. nih.gov

For the analysis of polar analogues or potential polar metabolites of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative to RP-HPLC. ekb.eg In RP-HPLC, highly polar compounds are often poorly retained, eluting very early in the chromatogram with little separation. thermofisher.com HILIC uses a polar stationary phase (e.g., bare silica (B1680970), amino, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile. nih.govchromatographyonline.com

The retention mechanism in HILIC involves the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase. chromatographyonline.com As the amount of water (the strong solvent) in the mobile phase increases, the retention of polar analytes decreases. merckmillipore.com This elution order is generally the opposite of that seen in RP-HPLC. thermofisher.com HILIC is highly compatible with mass spectrometry because the high organic content of the mobile phase facilitates efficient spray ionization. nih.gov This makes HILIC-MS an excellent tool for analyzing polar analogues in complex biological or environmental matrices.

Hyphenated Analytical Techniques (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. saspublishers.comnih.gov These techniques are invaluable for the structural elucidation of unknown compounds, impurities, or degradation products related to this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This technique combines the separation power of HPLC with the definitive structure elucidation capability of NMR spectroscopy. rsisinternational.org It allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This is particularly useful for identifying unknown impurities or metabolites in research samples without the need for offline isolation, providing unambiguous structural information. saspublishers.comrsisinternational.org

Gas Chromatography-Infrared Spectroscopy (GC-IR) : GC-IR couples a gas chromatograph with an infrared spectrometer, often a Fourier-transform infrared (FTIR) spectrometer. ijnrd.org As compounds elute from the GC column, they pass through a light pipe where their IR spectra are recorded. This provides information about the functional groups present in the molecule, which is complementary to the mass-to-charge ratio information provided by MS. nih.govamazonaws.com

Method Development for Quantitative and Qualitative Analysis in Complex Chemical Matrices

Analyzing this compound in complex matrices, such as biological fluids, environmental samples, or chemical reaction mixtures, requires highly selective and sensitive methods. mdpi.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice for this purpose due to its excellent specificity and low detection limits. nih.govnih.gov

Method development for quantitative analysis involves several key steps:

Sample Preparation : A crucial step to remove interfering substances from the matrix. nih.gov Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate and concentrate the analyte before analysis. nih.govnih.gov

Optimization of LC-MS/MS Parameters : This includes selecting the appropriate LC conditions (as described in 8.1.1) and optimizing MS parameters. For MS/MS, precursor and product ions are selected for the analyte and an internal standard to operate in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity. nih.gov

Method Validation : The method must be rigorously validated to ensure its performance. Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgresearchgate.net

Table 2: Key Validation Parameters for a Quantitative Bioanalytical Method

Parameter Description Acceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) > 0.99 researchgate.net
Accuracy The closeness of the measured value to the true value. Within ±15% of the nominal value (±20% at LOQ). researchgate.net
Precision The closeness of agreement among a series of measurements. Coefficient of variation (CV) ≤ 15% (≤ 20% at LOQ). researchgate.net
LOQ The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. Signal-to-noise ratio ≥ 10. nih.govresearchgate.net
Recovery The efficiency of the extraction procedure. Should be consistent, precise, and reproducible. nih.gov

| Stability | The chemical stability of the analyte in the matrix under specific conditions (e.g., freeze-thaw, short-term). | Concentration deviation < ±15% from nominal. nih.gov |

Non-Targeted Screening and Identification of Related Compounds in Chemical Research Samples

In chemical research, it is often necessary to identify not only the target compound but also unknown byproducts, impurities, or degradation products. Non-targeted screening using high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) instruments, is a powerful approach for this purpose. nih.govnih.gov

Unlike targeted analysis that looks for specific compounds, non-targeted screening aims to detect all measurable chemical features in a sample. jhu.edu The workflow involves:

Data Acquisition : Samples are analyzed using LC-HRMS in a data-independent or data-dependent acquisition mode to collect accurate mass precursor and fragment ion data for as many compounds as possible. nih.gov

Data Processing : Sophisticated software is used to process the raw data, detect peaks, and align them across different samples. mdpi.com

Compound Identification : Potential compounds are identified by matching their accurate mass, isotopic pattern, and fragmentation spectra (MS/MS) against spectral libraries and databases. mdpi.com When reference standards are not available, identification is considered tentative (e.g., Level 2 or 3 confidence). mdpi.com

Pathway Analysis : For studies involving degradation or metabolism, software tools can use molecular networking to group structurally related compounds, helping to elucidate transformation pathways. mdpi.com

This approach allows for a comprehensive chemical profile of a research sample, enabling the discovery of novel compounds related to this compound without prior knowledge of their identity. jhu.edu

Future Research Trajectories in 1,3 Di Propan 2 Yl 1,3 Diazepan 2 One Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis

Future research should prioritize the development of environmentally benign synthetic routes to 1,3-Di(propan-2-yl)-1,3-diazepan-2-one, adhering to the principles of green chemistry. acs.orgskpharmteco.com Traditional methods for synthesizing cyclic ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates. wikipedia.org Green alternatives could significantly reduce the environmental impact and improve the safety profile of its synthesis.

One promising avenue is the direct synthesis from carbon dioxide (CO₂) and the corresponding diamine, N,N'-diisopropyldiaminopropane. The use of CO₂, a renewable and non-toxic C1 feedstock, is a cornerstone of green chemistry. Research into heterogeneous catalysts, such as pure cerium oxide (CeO₂), has shown high efficacy in producing cyclic ureas from CO₂ and various diamines. rsc.org Future studies could explore the optimization of this reaction for this compound, focusing on catalyst reusability and the use of green solvents like 2-propanol. rsc.org

Another sustainable approach involves the use of bio-alternative solvents. For instance, Cyrene™, a solvent derived from cellulose, has proven effective in the synthesis of ureas from isocyanates and secondary amines, minimizing waste and eliminating the need for toxic solvents like DMF. rsc.org Investigating the applicability of such solvents to the synthesis of this compound could lead to a more sustainable production process.

Microwave-assisted organic synthesis (MAOS) also presents a compelling green alternative. This technique can accelerate reaction times, improve yields, and reduce energy consumption. bohrium.com The synthesis of cyclic ureas from diamines and propylene (B89431) carbonate, an environmentally friendly carbonylating agent, has been successfully demonstrated under microwave irradiation, often in solvent-free conditions. bohrium.com Adapting this methodology for this compound could offer a rapid and energy-efficient synthetic route.

Green Synthesis ApproachKey AdvantagesPotential Starting Materials
Direct CO₂ Fixation Utilization of a renewable C1 source, atom economy.N,N'-diisopropyldiaminopropane, Carbon Dioxide
Bio-alternative Solvents Reduced toxicity, improved biodegradability, simple work-up.Diamines, Isocyanates (in Cyrene™)
Microwave-Assisted Synthesis Rapid reaction times, energy efficiency, potential for solvent-free conditions.Diamines, Propylene Carbonate

Investigation of Underexplored Chemical Transformations and Novel Reactivity

The unique structural features of this compound—a seven-membered ring, a urea (B33335) functional group, and bulky N-isopropyl substituents—suggest a rich and underexplored reactivity profile.

A significant area for future research is its potential as a ligand in transition metal catalysis. Urea derivatives have been increasingly recognized for their ability to act as ligands, influencing the outcome of catalytic reactions through both direct coordination and secondary-sphere interactions. nih.govresearchgate.net The nitrogen and oxygen atoms of the urea moiety in this compound could coordinate with various metal centers. The bulky isopropyl groups could provide a specific steric environment, potentially leading to high selectivity in catalytic transformations. Research could focus on synthesizing and characterizing its metal complexes (e.g., with palladium, ruthenium, or copper) and evaluating their catalytic activity in reactions such as cross-coupling, C-H activation, and asymmetric synthesis. nih.gov

Furthermore, the diazepan-2-one ring system could serve as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts and ligands for transition metals. researchgate.netmdpi.com The conversion of the cyclic urea to its corresponding NHC would involve deprotonation at the C2 position after suitable modification. The resulting NHC would possess a unique steric and electronic profile due to the seven-membered ring and isopropyl groups, which could lead to novel reactivity in NHC-catalyzed reactions. nih.govupenn.edu

The stability and potential for ring-opening or ring-transformation reactions of the 1,3-diazepan-2-one (B95610) core also warrant investigation. For instance, metal-assisted hydrolysis of cyclic ureas has been shown to lead to interesting molecular transformations, yielding new ligand scaffolds. researchgate.net Exploring the reaction of this compound with various electrophiles and nucleophiles could reveal novel synthetic pathways to other heterocyclic systems.

Area of InvestigationPotential OutcomeRationale
Ligand in Transition Metal Catalysis Novel catalysts with unique selectivity.Urea moiety for metal coordination; bulky groups for steric control. nih.govresearchgate.net
Precursor to N-Heterocyclic Carbenes (NHCs) New class of NHCs for organocatalysis.Potential for unique steric and electronic properties. researchgate.netupenn.edu
Ring Transformations Access to novel heterocyclic structures.Reactivity of the cyclic urea core towards ring-opening or rearrangement. researchgate.net

Application of Emerging Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A thorough understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for predicting its reactivity and designing applications. Advanced spectroscopic and computational methods are indispensable for this purpose.

The seven-membered diazepine (B8756704) ring is known to be conformationally flexible, often existing in a boat or twist-boat conformation. nih.gov For related benzodiazepine (B76468) structures, techniques such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and 2D Exchange Spectroscopy (EXSY) have been employed to study the ring-inversion process and determine the energy barriers associated with conformational changes. acs.orgnih.gov Similar studies on this compound would provide fundamental insights into its solution-state dynamics, which is critical for understanding its behavior as a ligand or reactant.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for complementing experimental studies. DFT calculations can be used to predict the stable conformations of the molecule, calculate the energy barriers for ring inversion, and analyze its electronic structure (e.g., orbital energies, charge distribution). acs.orgnih.gov Such calculations have been successfully applied to understand the reactivity of ureas and the mechanism of urea synthesis. researchgate.netacs.org For this compound, DFT could be used to model its interaction with metal centers, predict the stability of potential intermediates in catalytic cycles, and elucidate reaction mechanisms for its synthesis and transformation. nih.gov

The combination of advanced spectroscopy and computational modeling will be essential for building a comprehensive picture of the structure-property-reactivity relationships of this molecule, providing a solid foundation for its rational application in various chemical fields.

Exploration of New Chemical Applications Beyond Traditional Areas

While diazepine derivatives are well-established in medicinal chemistry, future research on this compound should also explore applications in materials science and catalysis, areas where cyclic ureas are beginning to show promise.

One emerging field is the use of cyclic ureas as building blocks for novel materials. For example, certain cyclic ureas have been incorporated into the structure of bent-core liquid crystals, leading to materials with interesting polar and ferroelectric properties. rsc.org The specific geometry and dipole moment of this compound could make it a candidate for creating new liquid crystalline materials.

Another area of interest is in the development of self-healing polymers and functional coatings. The urea group is capable of forming strong, reversible hydrogen bonds, which is a key mechanism for creating self-healing materials. Poly(urethane-urea) materials have demonstrated excellent self-healing abilities. acs.org Incorporating this compound as a monomer or cross-linking agent into polymer structures could impart unique thermal or mechanical properties, and potentially self-healing characteristics.

Finally, the application of cyclic ureas as organocatalysts is a growing area of research. For instance, a silica-immobilized cyclic urea has been shown to be an efficient catalyst for the reduction of carboxylic acids. acs.org The catalytic activity is proposed to arise from the synergistic effect of the urea group and the silica (B1680970) surface. acs.org Future work could explore the catalytic potential of this compound, either in its free form or immobilized on a solid support, for various organic transformations.

Application AreaPotential Role of the CompoundScientific Rationale
Liquid Crystals Core structural unit.Potential for creating bent-core structures with unique phase behavior. rsc.org
Self-Healing Polymers Monomer or cross-linking agent.Urea functionality provides reversible hydrogen bonding sites. acs.org
Organocatalysis Homogeneous or supported catalyst.Urea group can activate substrates through hydrogen bonding. acs.org

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3-Di(propan-2-yl)-1,3-diazepan-2-one, and how do reaction conditions affect yield?

The compound is synthesized via cyclocondensation of a diamine with a carbonyl source. For analogs like 1,3-diethyl-1,3-diazepan-2-one, refluxing in toluene with p-toluenesulfonic acid as a catalyst is typical. Steric hindrance from isopropyl groups may require extended reaction times (48–72 hours) and higher temperatures (110–120°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield optimization hinges on solvent polarity and moisture exclusion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers validate its structure?

  • 1H/13C NMR : The isopropyl groups produce a septet (δ ~3.8 ppm for methine protons) and methyl doublets (δ ~1.2 ppm). The carbonyl carbon appears at δ ~170 ppm.
  • IR : A strong C=O stretch near 1680 cm⁻¹ confirms the lactam ring.
  • X-ray crystallography (via SHELX programs) resolves stereochemistry and ring conformation, particularly for derivatives with ambiguous NMR data .

Q. How do steric effects from the isopropyl substituents influence the compound’s reactivity in ring-opening or functionalization reactions?

The bulky isopropyl groups hinder nucleophilic attack at the carbonyl carbon, making the lactam ring more resistant to hydrolysis compared to less-substituted analogs (e.g., 1,3-dimethyl derivatives). Kinetic studies in acidic/basic conditions (monitored by HPLC or NMR) can quantify this steric protection .

Q. What solvent systems are optimal for recrystallization to achieve high-purity samples?

Ethanol/water mixtures (7:3 v/v) or dichloromethane/hexane gradients are effective. Slow evaporation at 4°C yields well-defined crystals suitable for X-ray analysis. Solubility tests in polar aprotic solvents (DMF, DMSO) are recommended for derivatives .

Q. How does the compound’s conformational flexibility impact its physical properties (e.g., melting point, solubility)?

The seven-membered diazepanone ring exhibits chair and boat conformations. Variable-temperature NMR (VT-NMR) in DMSO-d6 reveals energy barriers for ring puckering. Lower solubility in nonpolar solvents compared to smaller analogs (e.g., 1,3-diazepan-2-one) is attributed to increased hydrophobicity from isopropyl groups .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions for derivatives be resolved?

Discrepancies often arise from dynamic effects (e.g., ring inversion). Use 2D NMR (COSY, HSQC) to assign peaks and VT-NMR to detect conformational exchange. Benchmark DFT calculations (B3LYP/6-31G* with D3 dispersion correction) against X-ray structures refined via SHELXL to improve accuracy .

Q. What strategies optimize the compound’s use as a ligand in transition-metal catalysis?

  • Coordination studies : Screen Pd(II), Ru(II), or Cu(I) complexes using X-ray crystallography and UV-vis spectroscopy.
  • Steric/electronic tuning : Compare catalytic activity with less bulky analogs (e.g., 1,3-dimethyl derivatives) in cross-coupling reactions.
  • Cyclic voltammetry : Assess redox behavior to identify stable metal-ligand configurations .

Q. How can researchers design experiments to evaluate its potential as a bioactive scaffold (e.g., enzyme inhibition)?

  • Molecular docking : Target enzymes (e.g., proteases) with flexible active sites using AutoDock Vina.
  • Kinetic assays : Measure IC50 values in buffer systems (pH 7.4, 37°C) and compare with control lactams.
  • SAR studies : Synthesize derivatives with varied substituents (e.g., halogens, methoxy) to map pharmacophore regions .

Q. What computational methods are suitable for studying its conformational dynamics and intermolecular interactions?

  • MD simulations : Run in explicit solvent (water, chloroform) using AMBER or GROMACS to analyze ring flexibility.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (C-H···O, van der Waals) from X-ray data.
  • NBO analysis : Identify hyperconjugative interactions stabilizing specific conformers .

Q. How can crystallographic twinning or disorder in X-ray data be addressed during structure refinement?

Use SHELXL’s TWIN/BASF commands for twinned data. For disorder, apply PART/SUMP constraints and refine occupancy factors. Validate with R1/wR2 residuals (<5% difference) and check ADDSYM for missed symmetry .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to avoid side reactions.
  • Data Validation : Cross-reference NMR shifts with ChemDraw predictions and crystallographic databases (CCDC).
  • Safety : Follow institutional protocols for handling lactams (e.g., PPE, fume hoods) as some derivatives may exhibit toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.